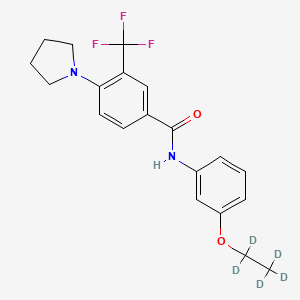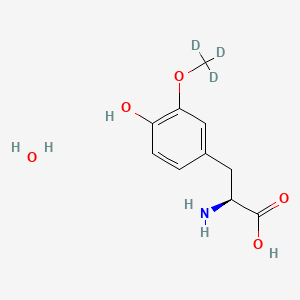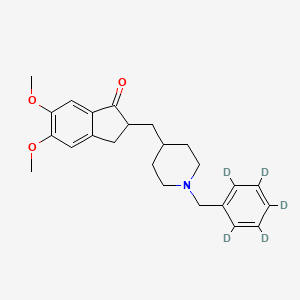
Donepezil-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Donepezil-d5 is a deuterium-labeled derivative of Donepezil, a well-known acetylcholinesterase inhibitor used primarily in the treatment of Alzheimer’s disease. The deuterium labeling in this compound makes it particularly useful in pharmacokinetic studies and analytical method development, as it allows for the precise tracking of the compound in biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Donepezil-d5 involves the incorporation of deuterium atoms into the Donepezil molecule. One common method is the catalytic hydrogenation of Donepezil in the presence of deuterium gas. This process replaces specific hydrogen atoms with deuterium, resulting in the formation of this compound. The reaction typically requires a palladium or platinum catalyst and is carried out under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the purity and isotopic labeling of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Donepezil-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as Chloramine-T in an acidic medium. This reaction typically results in the formation of oxidized metabolites.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups. Common reagents include halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be analyzed using spectroscopic techniques such as UV, IR, and NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
Donepezil-d5 has a wide range of scientific research applications:
Chemistry: Used in the development and validation of analytical methods, including liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Biology: Employed in studies to understand the metabolic pathways and pharmacokinetics of Donepezil.
Medicine: Utilized in clinical research to investigate the efficacy and safety of Donepezil in treating Alzheimer’s disease.
Industry: Applied in quality control processes during the commercial production of Donepezil.
Wirkmechanismus
Donepezil-d5, like Donepezil, exerts its effects by selectively and reversibly inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, leading to increased concentrations of acetylcholine at cholinergic synapses. The enhanced cholinergic transmission helps alleviate the cognitive symptoms associated with Alzheimer’s disease. The molecular targets include the catalytic active site and the peripheral anionic site of acetylcholinesterase.
Vergleich Mit ähnlichen Verbindungen
Donepezil: The parent compound, widely used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor used for similar therapeutic purposes.
Galantamine: A natural alkaloid that also inhibits acetylcholinesterase and is used in Alzheimer’s treatment.
Uniqueness of Donepezil-d5: The primary uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in pharmacokinetic studies and analytical method development. The presence of deuterium atoms allows for more precise tracking and quantification in biological systems, making it a valuable tool in both research and industrial applications.
Eigenschaften
Molekularformel |
C24H29NO3 |
|---|---|
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
5,6-dimethoxy-2-[[1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methyl]-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C24H29NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3/i3D,4D,5D,6D,7D |
InChI-Schlüssel |
ADEBPBSSDYVVLD-DKFMXDSJSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2CCC(CC2)CC3CC4=CC(=C(C=C4C3=O)OC)OC)[2H])[2H] |
Kanonische SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methyl dihydrogen phosphate](/img/structure/B12416408.png)
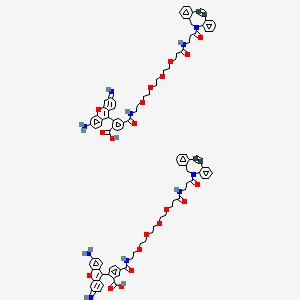

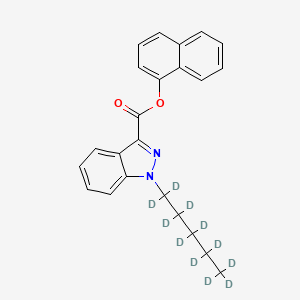
![3-[(2S,5S,8S,17S)-8-benzyl-5-(1H-indol-3-ylmethyl)-16-methyl-14,17-bis(2-methylpropyl)-3,6,9,12,18-pentaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propanamide](/img/structure/B12416433.png)
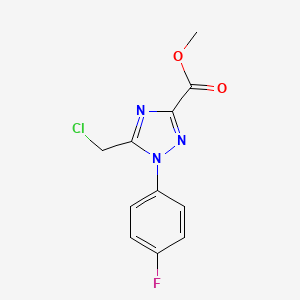
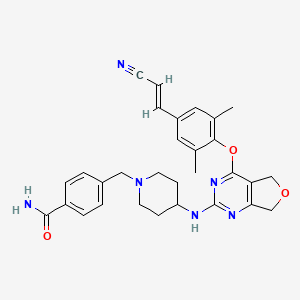
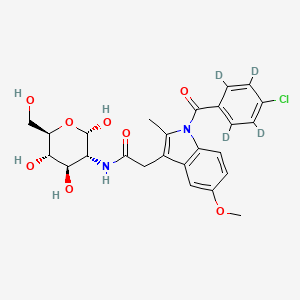

![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15](/img/structure/B12416462.png)

